molecular formula C10H9N3O3 B13940528 Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate

Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13940528
M. Wt: 219.20 g/mol
InChI Key: YVIOWHAMEZSNSU-UHFFFAOYSA-N
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Description

Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that contains both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminopyrazine-3-carboxylate with formylating agents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ethyl 6-carboxyimidazo[1,2-a]pyrazine-2-carboxylate.

    Reduction: Ethyl 6-hydroxymethylimidazo[1,2-a]pyrazine-2-carboxylate.

    Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds such as:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)8-5-13-4-7(6-14)11-3-9(13)12-8/h3-6H,2H2,1H3

InChI Key

YVIOWHAMEZSNSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=CC2=N1)C=O

Origin of Product

United States

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